Tetraphenylstibonium bromide

Organometallic Catalysis Stereoselective Synthesis Tin Enolate Chemistry

Researchers requiring stereoselective installation of cis-chloro/hydroxyl groups on cyclic frameworks face a catalyst selection bottleneck-generic Lewis acids lack the required diastereoselectivity. Tetraphenylstibonium bromide (Ph₄SbBr) directly addresses this with 86-100% diastereoselectivity, making it non-substitutable for complex intermediate synthesis in natural product and drug candidate programs. - Delivers 86-100% cis-diastereoselectivity in chloro/hydroxyl group installation on cyclic frameworks. - Outperforms its chloride analog by ~85% yield in Pd-catalyzed hydrophenylation of methyl acrylate; F, I, and OAc analogs fail entirely. - Definitive solid-state ¹²¹Sb NMR fingerprint (CQ = 159 MHz) prevents cross-contamination with Group 15 tetraphenyl analogs.

Molecular Formula C24H20BrSb
Molecular Weight 510.1 g/mol
CAS No. 16894-69-2
Cat. No. B093317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetraphenylstibonium bromide
CAS16894-69-2
Molecular FormulaC24H20BrSb
Molecular Weight510.1 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[Sb+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]
InChIInChI=1S/4C6H5.BrH.Sb/c4*1-2-4-6-5-3-1;;/h4*1-5H;1H;/q;;;;;+1/p-1
InChIKeyMRSXZVCXTGNNFI-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetraphenylstibonium Bromide Overview


Tetraphenylstibonium bromide (Ph₄SbBr, CAS 16894-69-2) is a pentavalent organoantimony compound comprising a tetraphenylstibonium cation and a bromide counterion [1]. It exhibits a trigonal bipyramidal geometry at the antimony center [1], and functions as an effective Lewis acid catalyst in a range of organic transformations, including stereoselective nucleophilic additions and cycloaddition reactions [2].

Catalyst type Pentavalent organoantimony Lewis acid
Geometry Trigonal bipyramidal at Sb center
Reaction scope Stereoselective additions & cycloadditions

Why Generic Substitution Fails


Within the class of pentavalent organoantimony halides, subtle variations in the counterion or oxidation state profoundly alter reactivity and selectivity. The bromide derivative (Ph₄SbBr) offers a unique balance of Lewis acidity and counterion lability that is not replicated by its chloride (Ph₄SbCl), fluoride, iodide, or acetate analogs [1]. Even closely related organotin catalysts, while demonstrating comparable activity in specific reactions, differ in substrate scope and operational parameters [2]. These differences underscore the non-interchangeability of Ph₄SbBr and necessitate a careful, data-driven selection process.

Counterion identity (Br vs Cl, F, I, OAc) can drastically alter reactivity and product yield.

Organotin analogs may differ in substrate scope and operational parameters; activity profiles are not transferable.

Oxidation state (pentavalent vs trivalent) profoundly affects catalytic activity; substitution without validation may compromise performance.

Comparative Evidence Guide


Diastereoselectivity in Tin Enolate Additions

In the stereoselective addition of tin enolates to α-chloro cyclic ketone derivatives, tetraphenylstibonium bromide (Ph₄SbBr) consistently achieves high diastereoselectivity, furnishing chlorohydrins with a cis-conformation. This level of selectivity is a critical performance differentiator compared to many alternative Lewis acid catalysts that often yield lower isomeric ratios or require more forcing conditions [1].

Diastereoselectivity
Reported
86–100% cis-selectivity
Supports stereoselective synthesis workflows
Tin enolate additions to α-chloro ketones
Organometallic Catalysis Stereoselective Synthesis Tin Enolate Chemistry

Catalytic Activity in CO₂-Epoxide Cycloaddition

For the synthesis of cyclic carbonates from CO₂ and epoxides, pentavalent organoantimony compounds, particularly tetraphenylstibonium bromide (4b) and triphenylantimony dibromide (4d), demonstrate significantly higher catalytic activity compared to their trivalent counterparts. This establishes a clear, oxidation-state-dependent performance hierarchy within the same element class [1].

Catalytic activity
Class-level
More active than trivalent Sb(III)
Oxidation-state-dependent ranking
Exact yield differential not provided
CO₂ Fixation Cyclic Carbonate Synthesis Green Chemistry

Bromide Counterion Effect in Pd-Catalyzed Hydrophenylation

In Pd-catalyzed competing phenylation and hydrophenylation reactions with methyl acrylate, the choice of the counterion (X) in Ph₄SbX is decisive. The bromide derivative (Ph₄SbBr) is essential for generating methyl hydrocinnamate, while the chloride (Ph₄SbCl) drastically reduces the yield, and other halides/pseudohalides (X = F, I, OAc, O₂CEt) completely fail to produce the desired hydrophenylated product [1].

Counterion effect
Reported
Br⁻ active; Cl⁻ 0.04 mol/mol; F⁻, I⁻, OAc⁻ inactive
Counterion determines reaction feasibility
Pd-catalyzed hydrophenylation conditions
Cross-Coupling Counterion Effect Palladium Catalysis

Solid-State NMR Spectroscopic Differentiation

Solid-state ¹²¹/¹²³Sb NMR provides a unique and quantifiable spectroscopic fingerprint for tetraphenylstibonium bromide. Its measured nuclear quadrupole coupling constant (CQ(¹²¹Sb) = 159 MHz) starkly contrasts with the ⁷⁵As NMR parameters of its direct pnictogen analog, tetraphenylarsonium bromide (CQ(⁷⁵As) = 7.8 MHz). This difference reflects the distinct trigonal bipyramidal versus pseudo-tetrahedral symmetries around the central atom [1].

Solid-state NMR
Reported
CQ(¹²¹Sb) = 159 MHz
Identity verification for QC settings
As analog: CQ(⁷⁵As) = 7.8 MHz
Solid-State NMR Analytical Characterization Quality Control

Insect Growth Inhibition Profile

In in vivo studies on Tribolium confusum and Tribolium castaneum larvae, tetraphenylstibonium chloride (Ph₄SbCl) exhibits a significantly more potent inhibitory effect on both larval growth and developmental progression (pupation and emergence) compared to its phosphorus (Ph₄PCl) and arsenic (Ph₄AsCl) analogs at equivalent dietary concentrations [1].

Insect growth inhibition
Reported
Multi-stage inhibition (growth, pupation, emergence)
Biological activity profile differs from P/As analogs
Dietary assay on Tribolium larvae
Agrochemical Research Enzyme Inhibition Pest Management

Best-Fit Applications


Cis-Chlorohydrin Building Block Synthesis

For synthetic routes requiring the stereoselective installation of chloro- and hydroxyl groups in a cis-relationship on cyclic frameworks, tetraphenylstibonium bromide is the catalyst of choice. Its ability to deliver 86-100% diastereoselectivity [1] directly addresses the challenge of isomeric purity in the synthesis of complex intermediates, such as those found in certain natural product classes and drug candidates. This selectivity performance justifies its selection over less discriminating Lewis acid catalysts.

Pd-Catalyzed Hydrophenylation of Electron-Deficient Olefins

In palladium-catalyzed transformations where the goal is the hydrophenylation (rather than phenylation) of substrates like methyl acrylate, tetraphenylstibonium bromide is an indispensable reagent. The evidence shows that substituting its bromide counterion for chloride (Ph₄SbCl) reduces the yield of the target methyl hydrocinnamate product by ~85%, while other counterions (F, I, OAc) result in complete reaction failure [1]. This makes Ph₄SbBr a non-substitutable component for this specific C-H functionalization methodology.

QC Identity Confirmation by Solid-State NMR

For laboratories that synthesize or handle multiple Group 15 tetraphenyl salts, solid-state ¹²¹/¹²³Sb NMR offers a definitive analytical method for identity and purity assessment. The vastly different quadrupole coupling constant for tetraphenylstibonium bromide (CQ = 159 MHz) compared to its arsonium analog (CQ = 7.8 MHz) [1] provides a high-contrast spectroscopic fingerprint. This prevents cross-contamination and ensures material integrity in both academic research and industrial process development settings.

Application
Selection Property
Validation Focus
Cis-chlorohydrin synthesis
Stereoselectivity profile
Diastereomeric ratio verification
Pd-catalyzed hydrophenylation
Counterion-dependent reactivity
Product distribution analysis
QC identity confirmation
Solid-state NMR fingerprint
Spectroscopic signature matching

Technical Documentation Hub

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